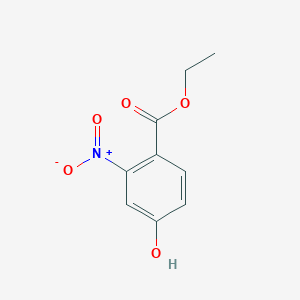

Ethyl 4-hydroxy-2-nitrobenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-hydroxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUFFYRUAHAHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356546 | |

| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104356-27-6 | |

| Record name | ethyl 4-hydroxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. This absorption pattern is unique to each molecule and provides crucial information about the functional groups present.

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule like Ethyl 4-hydroxy-2-nitrobenzoate. The spectrum generated is a plot of infrared light absorbance versus wavenumber (cm⁻¹). Specific peaks in the spectrum correspond to the vibrational frequencies of different bonds, confirming the presence of the key structural components of the molecule.

The presence of the hydroxyl (-OH) group on the aromatic ring is unequivocally confirmed by a characteristic absorption band in the FT-IR spectrum. This band, resulting from the O-H stretching vibration, typically appears in the region of 3200-3600 cm⁻¹. For this compound, a broad peak may be observed around 3412 cm⁻¹. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The ester functional group contains a carbonyl (C=O) moiety, which gives rise to one of the most intense and sharpest absorption bands in the FT-IR spectrum. The C=O stretching vibration in aromatic esters is typically found in the 1715-1730 cm⁻¹ range. In this compound, this peak may be observed at approximately 1701 cm⁻¹. The precise position is influenced by conjugation with the benzene (B151609) ring and the electronic effects of the electron-withdrawing nitro group and the electron-donating hydroxyl group.

The nitro (NO₂) group is identified by two distinct stretching vibrations: an asymmetric and a symmetric stretch. The asymmetric N-O stretching vibration is typically stronger and appears in the 1500-1560 cm⁻¹ region. A characteristic peak around 1521 cm⁻¹ in the spectrum of this compound serves as strong evidence for the nitro group's presence. A second, weaker band corresponding to the symmetric N-O stretch is expected in the 1345-1385 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Example Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | 3412 |

| Carbonyl (C=O) | C=O Stretch | 1715-1730 (strong, sharp) | 1701 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500-1560 (strong) | 1521 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1345-1385 (weaker) | Not specified |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of protons (¹H) and carbon atoms (¹³C) within the structure.

¹H NMR spectroscopy provides data on the number of different types of protons, their chemical environments, and the neighboring protons. The spectrum of this compound displays distinct signals corresponding to the protons of the ethyl group and the aromatic ring.

The ethyl group protons typically appear as two distinct signals:

A quartet around 4.4 ppm, corresponding to the methylene protons (-OCH₂-). The signal is split into a quartet by the three adjacent methyl protons.

A triplet around 1.4 ppm, corresponding to the methyl protons (-CH₃). This signal is split into a triplet by the two adjacent methylene protons.

The aromatic protons on the substituted benzene ring give rise to a more complex pattern. Due to the substitution at positions 1, 2, and 4, there are three protons on the ring at positions 3, 5, and 6. Their chemical shifts are influenced by the strong electron-withdrawing effect of the nitro group and the electron-donating effect of the hydroxyl group. The signals are expected in the 7.0-8.0 ppm range. The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift can vary depending on solvent and concentration.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Ethyl) | ~1.4 | Triplet |

| -OCH₂- (Ethyl) | ~4.4 | Quartet |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| -OH | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom will produce a single peak. The chemical shifts are influenced by the electronic environment of each carbon.

Based on data from analogous structures, the predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

The carbonyl carbon (C=O) of the ester is the most downfield signal, typically appearing in the range of 160-170 ppm.

The aromatic carbons will have distinct signals. The carbon bearing the nitro group (C-2) and the carbon bearing the hydroxyl group (C-4) will be significantly affected by these substituents. Carbons ortho and para to the nitro group are generally deshielded.

The methylene carbon (-CH₂) of the ethyl group is deshielded by the adjacent oxygen and appears around 60-65 ppm.

The methyl carbon (-CH₃) of the ethyl group is the most upfield signal, typically appearing around 14 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| C-1 | ~120 |

| C-2 | ~140 |

| C-3 | ~118 |

| C-4 | ~160 |

| C-5 | ~115 |

| C-6 | ~128 |

| -OCH₂ | ~62 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC) for Resolving Contradictions

While 1D NMR provides a wealth of information, spectral overlap or complex splitting patterns can sometimes lead to ambiguity. Two-dimensional (2D) NMR techniques can resolve these issues by showing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be instrumental in confirming the assignments of the aromatic protons. Cross-peaks in the COSY spectrum indicate protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons, confirming their adjacency on the aromatic ring. Additionally, a strong correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, definitively linking these two signals. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.compressbooks.pub This technique is invaluable for unambiguously assigning the signals in the ¹³C NMR spectrum. For example, the aromatic proton signal assigned to H-3 would show a cross-peak with the ¹³C NMR signal of the C-3 carbon. Similarly, the methylene and methyl proton signals of the ethyl group would correlate with their respective carbon signals, confirming their assignments in both the ¹H and ¹³C spectra. chegg.com

Variable-Temperature NMR for Tautomerism and Conformational Flexibility Studies

Variable-temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or tautomerism, that occur on the NMR timescale. ox.ac.ukumich.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals, which can provide information about the energy barriers of these processes.

For this compound, VT-NMR could be employed to investigate several potential dynamic phenomena:

Restricted Rotation: The nitro group at the C-2 position is sterically bulky. This could lead to restricted rotation around the C-NO₂ bond. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the broadening or splitting of signals for the nearby aromatic protons. By analyzing the coalescence temperature, the Gibbs free energy of activation for this rotational barrier could be calculated. rit.edu

Hydrogen Bonding Dynamics: The hydroxyl proton's chemical shift is sensitive to hydrogen bonding. VT-NMR studies could provide insight into the strength and dynamics of intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group or the ester carbonyl, as well as intermolecular hydrogen bonding with the solvent or other solute molecules.

Tautomerism: While less likely for this specific structure, VT-NMR could be used to investigate the presence of any minor tautomeric forms in equilibrium, which might become more or less populated at different temperatures.

These advanced NMR techniques collectively provide a powerful toolkit for the comprehensive characterization of this compound, enabling a detailed and unambiguous assignment of its molecular structure and offering insights into its dynamic behavior in solution.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental formula of a molecule. Although specific HRMS data for this compound has not been found, the technique has been applied to its isomer, ethyl 4-hydroxy-3-nitrobenzoate. The exact mass of ethyl 4-hydroxy-3-nitrobenzoate has been reported as 211.0481 Da massbank.eumassbank.eumassbank.eu. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. An HRMS analysis of this compound would be expected to confirm its molecular formula, C₉H₉NO₅.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. This technique provides valuable information about the optical properties of a compound.

Determination of Optical Properties

The optical properties of nitroaromatic compounds are of significant interest due to their potential applications in nonlinear optics and other optoelectronic devices. While the UV-Vis spectrum for this compound is not specifically detailed in the available literature, data for related compounds offer some insight. For comparison, the UV spectrum of ethyl 4-nitrobenzoate (B1230335), which lacks the hydroxyl group, shows absorption maxima (λmax) at 265 nm and 296 nm rsc.org. The presence of the hydroxyl and nitro groups on the benzene ring in this compound is expected to influence the position and intensity of these absorption bands due to their electronic effects.

Cutoff Wavelength and Energy Bandgap Analysis

The cutoff wavelength is a critical parameter determined from the UV-Vis spectrum, indicating the wavelength below which the material is opaque. This, in turn, is used to calculate the optical energy bandgap of the material. For the parent compound, ethyl 4-hydroxybenzoate, the cutoff wavelength has been reported to be 305 nm, corresponding to an energy bandgap of 4.07 eV researchgate.net. It is important to note that the introduction of a nitro group, as in this compound, would significantly alter these values. The nitro group, being a strong electron-withdrawing group, is expected to cause a red shift (a shift to a longer wavelength) in the absorption spectrum, which would result in a lower energy bandgap. However, specific experimental data for the cutoff wavelength and energy bandgap of this compound are not available in the reviewed scientific literature.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a technique used to study the emission of light from a material after it has absorbed photons. It provides information about the electronic structure and excited states of a molecule. While the parent compound, ethyl 4-hydroxybenzoate, is known to be a blue fluorescent material with an emission wavelength of 430 nm, the photoluminescence properties of this compound are expected to be markedly different researchgate.net. Nitroaromatic compounds are often known to exhibit quenching of fluorescence, meaning they have very low or no photoluminescence. This is due to the electron-withdrawing nature of the nitro group, which can provide non-radiative pathways for the de-excitation of the molecule. Specific photoluminescence data for this compound could not be found in the surveyed literature.

X-ray Diffraction (XRD)

To date, a complete single-crystal X-ray diffraction study for this compound has not been reported in major crystallographic databases. However, the analysis of a closely related isomer, methyl 4-hydroxy-3-nitrobenzoate, provides a clear example of the detailed structural information that can be obtained through SCXRD. mdpi.com The following subsections describe the type of data that would be determined from such an analysis.

A single crystal X-ray diffraction analysis would begin with the determination of the unit cell parameters (the lengths of the sides a, b, c and the angles α, β, γ between them) and the crystal system. For example, the analysis of methyl 4-hydroxy-3-nitrobenzoate revealed that it crystallizes in the triclinic system. mdpi.com

Table 1: Illustrative Crystallographic Data for a Related Compound (Methyl 4-hydroxy-3-nitrobenzoate)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| a | 7.2831 Å |

| b | 10.522 Å |

| c | 11.410 Å |

| α | 83.38° |

| β | 80.83° |

| γ | 82.02° |

| Volume | 851.0 ų |

Note: This data is for Methyl 4-hydroxy-3-nitrobenzoate and is presented for illustrative purposes. mdpi.com

The space group describes the symmetry of the crystal structure. For methyl 4-hydroxy-3-nitrobenzoate, the space group was determined to be P-1. mdpi.com This assignment is crucial for solving the crystal structure and understanding the packing of the molecules.

Hydrogen bonding plays a critical role in the crystal packing of molecules containing hydroxyl and nitro groups. In the structure of methyl 4-hydroxy-3-nitrobenzoate, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular hydrogen bond is formed between the hydroxyl group and an oxygen atom of the adjacent nitro group. mdpi.com Intermolecular hydrogen bonds, along with other interactions like π-stacking, link the individual molecules together to form a stable three-dimensional network. mdpi.comresearchgate.net A similar pattern of hydrogen bonding would be expected for this compound, significantly influencing its physical properties such as melting point and solubility.

The determination of dihedral angles between the planes of the functional groups and the benzene ring is essential for defining the molecule's conformation. In the case of methyl 4-hydroxy-3-nitrobenzoate, the nitro and methyl ester groups are nearly coplanar with the benzene ring, with small dihedral angles. mdpi.com For instance, the dihedral angles between the benzene ring and the nitro and methyl ester groups are reported to be around 6° and 10°, respectively. mdpi.com This planarity can facilitate electronic delocalization across the molecule. A similar analysis for this compound would reveal the precise orientation of its hydroxyl, nitro, and ethyl ester groups relative to the phenyl ring.

Single Crystal X-ray Diffraction (SCXRD) for Crystal Structure Determination

π-Stacking Interactions in Crystal Structures

Powder X-ray Diffraction (PXRD) for Cocrystal Formation Confirmation

Powder X-ray Diffraction (PXRD) is a primary analytical tool for the characterization of crystalline solids and is particularly effective in identifying the formation of new crystalline phases, such as cocrystals. When this compound is reacted with a coformer with the intention of forming a cocrystal, PXRD can confirm the success of the synthesis.

The resulting PXRD pattern of the new solid is compared with the patterns of the starting materials (this compound and the coformer). A new, unique PXRD pattern for the product, with diffraction peaks at different 2θ angles than those of the reactants, indicates the formation of a new crystalline phase, confirming the cocrystal. Conversely, if the resulting pattern is a simple superposition of the patterns of the starting materials, it signifies a physical mixture rather than a cocrystal. While specific studies on cocrystals of this compound are not detailed in the available literature, this methodology remains the standard for such investigations.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods can provide information on its thermal stability, melting point, and decomposition. While specific thermal analysis data for this compound is limited, data from the related compound ethyl 4-hydroxybenzoate can provide some context. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to determine the thermal stability and decomposition profile of a compound. For the related compound, ethyl 4-hydroxybenzoate, TGA studies have been conducted to analyze its thermal behavior. researchgate.net A typical TGA experiment would reveal the temperature at which this compound begins to decompose, as indicated by a loss of mass.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature. DTA can detect physical and chemical changes such as phase transitions, melting, and decomposition. The thermal behavior of ethyl 4-hydroxybenzoate has been investigated using DTA, often in conjunction with TGA. researchgate.net For this compound, a DTA curve would show endothermic peaks corresponding to melting and exothermic peaks for decomposition. The melting point of ethyl 4-hydroxybenzoate has been reported to be 123°C. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It provides quantitative information about thermal events. The thermal properties of ethyl 4-hydroxybenzoate have been analyzed using DSC. researchgate.net A DSC thermogram for this compound would provide the precise melting point and enthalpy of fusion, as well as characterize any other phase transitions.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| TGA | Thermal stability and decomposition temperature. | Determines the temperature range in which the compound is stable. |

| DTA | Melting point, phase transitions, and decomposition. | Identifies key thermal events and transition temperatures. |

| DSC | Melting point, enthalpy of fusion, and other phase transitions. | Provides quantitative data on thermal transitions. |

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for monitoring reaction progress and assessing purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For compounds structurally similar to this compound, such as ethyl 4-nitrobenzoate, reversed-phase HPLC methods have been developed. sielc.com A typical method would likely utilize a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic nitro compound is expected to be strongly UV-active.

Gas Chromatography (GC) can also be employed, particularly for assessing the purity of starting materials or for the analysis of related volatile compounds. For instance, a GC method has been developed for the simultaneous determination of various 4-hydroxybenzoates. nih.gov This method uses a packed column (SE-30) and flame-ionization detection (FID). nih.gov For this compound, a similar approach could be adapted, likely requiring a high-temperature capillary column due to the compound's polarity and molecular weight.

| Chromatographic Method | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method |

|---|---|---|---|

| HPLC | C18 or C8 | Acetonitrile/Water mixture | UV-Vis |

| GC | Capillary column (e.g., DB-5) | Helium or Nitrogen | FID or MS |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography is a fundamental and accessible chromatographic technique extensively utilized for the qualitative monitoring of organic reactions and the preliminary assessment of compound purity. In the context of synthesizing or derivatizing this compound, TLC offers a rapid and efficient method to track the consumption of starting materials and the formation of the desired product. patentinspiration.com

The principle of TLC involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a silica gel plate, and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. For a compound like this compound, which possesses polar functional groups (hydroxyl, nitro, and ester moieties), the choice of the eluent system is critical for achieving clear separation from less polar starting materials or more polar byproducts.

In a typical synthetic procedure involving this compound, such as an alkylation of the phenolic hydroxyl group, TLC analysis would reveal the gradual disappearance of the starting material spot and the appearance of a new, less polar product spot with a higher retention factor (R_f_). patentinspiration.comgoogle.com The R_f_ value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and can be used for preliminary identification.

While specific R_f_ values for this compound are not detailed in the available research, the selection of an appropriate mobile phase would typically involve a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the solvent system is fine-tuned to achieve an optimal R_f_ value for the compound of interest, generally between 0.3 and 0.7, to ensure effective separation and accurate assessment. Visualization of the spots on the TLC plate is usually achieved under UV light, given the chromophoric nature of the nitroaromatic system.

Table 1: Hypothetical TLC Data for Reaction Monitoring

| Compound | Hypothetical R_f Value | Eluent System (Hexane:Ethyl Acetate) | Visualization |

| Starting Material (e.g., a more polar precursor) | 0.2 | 7:3 | UV (254 nm) |

| This compound | 0.4 | 7:3 | UV (254 nm) |

| Product (e.g., an alkylated derivative) | 0.6 | 7:3 | UV (254 nm) |

Note: The data in this table is hypothetical to illustrate the application of TLC and is not based on reported experimental values.

High-Performance Liquid Chromatography (HPLC) for Purity and Metabolite Analysis

High-Performance Liquid Chromatography is a powerful analytical technique that provides high-resolution separation, making it the method of choice for the quantitative analysis and purity determination of pharmaceutical intermediates like this compound. google.comgoogle.com Commercial suppliers of this compound often specify purity levels determined by HPLC, underscoring its importance in quality control.

HPLC analysis of this compound would typically be performed using a reversed-phase method. In this mode of chromatography, the stationary phase is non-polar (e.g., a C18-functionalized silica column), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water, often with a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. The compound is separated from its impurities based on its hydrophobicity; more polar impurities will elute earlier, while less polar impurities will be retained longer on the column.

The retention time (t_R_), the time it takes for the analyte to pass through the column, is a key parameter for identifying this compound under a specific set of HPLC conditions (i.e., column, mobile phase composition, flow rate, and temperature). The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly employed, set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, ensuring high sensitivity.

Furthermore, HPLC coupled with mass spectrometry (LC-MS) is an invaluable tool for the analysis of potential metabolites of this compound in biological systems. This hyphenated technique allows for the separation of metabolites by HPLC, followed by their identification based on their mass-to-charge ratio (m/z) provided by the mass spectrometer. This is crucial for understanding the metabolic fate of the compound in preclinical studies. While specific metabolite structures for this compound are not detailed in the provided references, common metabolic transformations for such a molecule could include reduction of the nitro group, hydrolysis of the ester, or conjugation reactions.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Example Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents typical starting parameters for an HPLC analysis of an aromatic nitro compound and would require optimization for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. By focusing on the electron density, DFT methods offer a balance between computational cost and accuracy, making them well-suited for the analysis of medium-sized organic molecules like ethyl 4-hydroxy-2-nitrobenzoate.

Molecular Structure and Geometry Optimization

The foundational step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in space by minimizing the total energy of the molecule. Typically, this is achieved using methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). scirp.org This level of theory has been shown to provide reliable geometric parameters for a wide range of organic molecules.

For analogous compounds, such as methyl 4-hydroxy-3-nitrobenzoate, crystal structure analysis reveals that the nitro and methyl ester substituent groups lie nearly coplanar with the benzene (B151609) ring. researchgate.net In a related compound, ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, the nitro group is observed to be slightly twisted from the plane of the benzene ring, with a dihedral angle of 5.2 (2)°. nih.gov This slight twist is a common feature in nitroaromatic compounds and is a result of the interplay between electronic effects and steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for a Nitrobenzoate Analog (Note: Data is for a representative nitrobenzoate analog, as specific data for this compound is not available in the searched literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (nitro) | 1.48 | - | - |

| N-O (nitro) | 1.23 | O-N-O: 124.0 | C-C-N-O: 5.2 |

| C-O (hydroxyl) | 1.35 | C-C-O: 118.0 | - |

| C=O (ester) | 1.21 | O=C-O: 125.0 | - |

Prediction of Spectroscopic Properties

DFT calculations are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their characterization. The vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to the atomic displacements. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. scirp.org For substituted benzoates, characteristic vibrational modes include the C=O stretching of the ester group, the symmetric and asymmetric stretching of the nitro group, and various C-H and C=C stretching and bending modes of the aromatic ring. scholarsresearchlibrary.comscirp.org

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov These predictions are invaluable for assigning experimental spectra and confirming the structure of the synthesized compound. The accuracy of these predictions can be further enhanced by considering the effects of conformational isomerism and by applying scaling factors derived from comparisons with experimental data for related compounds. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It is calculated from the electron density and provides a map of the electrostatic potential on the molecular surface. The MEP surface visualizes the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, colored in shades of blue).

For a molecule like this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the hydroxyl group. These regions represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a chemically intuitive picture of the molecule's reactivity and its potential interaction with other chemical species. researchgate.net

Topological Analysis (Electron Localized Function, Localized Orbital Locator, Average Localized Ionization Energy, Reduced Density Gradient)

Topological analysis of the electron density provides a deeper understanding of the chemical bonding and electronic structure of a molecule.

Electron Localization Function (ELF) : The ELF is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a clear picture of electron localization, distinguishing between core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.org For this compound, ELF analysis would reveal regions of high localization corresponding to the covalent bonds and the lone pairs on the oxygen and nitrogen atoms.

Localized Orbital Locator (LOL) : Similar to ELF, the LOL is based on the kinetic-energy density and offers an intuitive visualization of chemical bonding. researchgate.netrsc.org It effectively distinguishes between different types of bonds (single, double, triple) and can highlight the influence of core electrons on chemical bonding. researchgate.netnih.gov

Average Localized Ionization Energy (ALIE) : This parameter provides a measure of the energy required to remove an electron from a specific point in the molecular space. Regions with low ALIE values correspond to areas where electrons are more easily detached, indicating sites of higher reactivity.

Reduced Density Gradient (RDG) : The RDG is a tool used to visualize and analyze non-covalent interactions. researchgate.netnih.gov It is based on the electron density and its first derivative. Plots of the RDG against the electron density can reveal the presence of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netnih.gov

Modeling of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules in the solid state and in biological systems.

Hydrogen Bonding Networks

Hydrogen bonding is a key non-covalent interaction that significantly influences the crystal packing and properties of this compound. Both intramolecular and intermolecular hydrogen bonds are expected to be present.

As previously mentioned, an intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the adjacent nitro group is likely to form, creating a stable six-membered ring. In the crystal structure of the analog methyl 4-hydroxy-3-nitrobenzoate, intramolecular O-H···O hydrogen bonds are observed, leading to the formation of planar S(6) rings. researchgate.net

In the solid state, intermolecular hydrogen bonds are crucial for the formation of the crystal lattice. In the crystal packing of ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate, a three-dimensional network is formed through intermolecular O-H⋯O and C-H⋯O hydrogen bonds. nih.gov Similarly, for methyl 4-hydroxy-3-nitrobenzoate, extensive hydrogen bonding, along with π-stacking interactions, links the molecules into infinite sheets. researchgate.net Computational studies can model these hydrogen bonding networks, providing insights into their strength and geometry, which are essential for understanding the crystal engineering and polymorphism of the compound. rsc.org

Kinetic and Mechanistic Studies

Computational chemistry provides powerful tools to investigate the reaction mechanisms and kinetics of chemical processes involving this compound.

The aminolysis of esters is a fundamentally important reaction in organic and biological chemistry. Computational studies on the aminolysis of model compounds like methyl benzoate (B1203000) and other esters provide a framework for understanding the reaction of this compound with amines. nih.govacs.org

Theoretical investigations, using density functional theory (DFT) and ab initio methods, have explored the potential energy surfaces for both concerted and stepwise mechanisms. nih.gov The concerted mechanism involves a single transition state, whereas the stepwise mechanism proceeds through a tetrahedral intermediate. For the reaction of methyl benzoate with ammonia (B1221849), computational results suggest that the two pathways have similar activation energies. nih.gov However, the presence of a catalyst, such as a second molecule of the amine acting as a general base, significantly lowers the activation barrier, favoring a stepwise mechanism. nih.gov

The electronic nature of the substituents on the benzene ring plays a crucial role. The electron-withdrawing nitro group in this compound is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of aminolysis compared to an unsubstituted benzoate ester. Conversely, the electron-donating hydroxyl group may have a modest counteracting effect.

Table 2: Calculated Activation Energies for the Aminolysis of Model Esters

| Reaction | Mechanism | Catalyst | Activation Energy (kcal/mol) |

| Methylformate + NH3 | Stepwise | None | ~35-40 |

| Methylformate + NH3 | Stepwise | NH3 | ~25-30 |

| Methyl benzoate + NH3 | Stepwise | None | ~38 |

| Methyl benzoate + NH3 | Stepwise | NH3 | ~27 |

Note: Data is based on computational studies of model reactions and illustrates the general energetic profiles. nih.govresearchgate.net The specific values for this compound will be influenced by its unique substitution pattern.

Nitroaromatic compounds are generally recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group and the stability of the aromatic ring. asm.orgnih.gov However, various microorganisms have evolved enzymatic pathways to degrade these compounds. The enzymatic degradation of nitroaromatics can proceed through two main routes: oxidative and reductive pathways.

In oxidative pathways, dioxygenase enzymes can incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols and the release of the nitro group as nitrite (B80452). nih.gov For example, the degradation of 2-nitrobenzoate (B253500) by some Arthrobacter species proceeds via the formation of salicylate (B1505791) and then catechol, which is subsequently cleaved. nih.govnih.gov

Reductive pathways involve the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities, catalyzed by nitroreductases. oup.com The resulting aminobenzoate can then be further metabolized. The specific pathway utilized depends on the microorganism and the electronic properties of the nitroaromatic substrate. nih.gov Given the structure of this compound, both oxidative and reductive transformations are plausible initial steps in its enzymatic degradation. The ester linkage would also be susceptible to hydrolysis by esterase enzymes.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activities. ui.ac.idresearchgate.net For a series of compounds like derivatives of this compound, QSAR can help in understanding the structural features that are important for a particular biological effect and can guide the design of new, more potent analogues. drugdesign.org

A QSAR study typically involves the calculation of a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used to build a mathematical model that predicts the biological activity.

For nitroaromatic compounds, key descriptors often include:

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are crucial. The E_LUMO is particularly important for nitroaromatics as it relates to their ability to accept electrons, a key step in their metabolic activation to toxic species. mdpi.com Atomic charges and dipole moments also describe the electronic distribution. ui.ac.id

Hydrophobic Descriptors: The partition coefficient (log P) is a measure of a compound's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Steric/Topological Descriptors: Molecular weight, volume, and various topological indices describe the size and shape of the molecule, which are important for binding to a specific receptor site.

Structure-activity relationship studies on related benzazole derivatives have shown that the presence and position of electron-withdrawing groups, such as a nitro group, can significantly enhance antimicrobial activity. esisresearch.org For this compound, modifications to the ethyl ester, the hydroxyl group, or the introduction of additional substituents on the ring would be expected to modulate its biological activity profile, which could be rationalized and predicted using a QSAR model.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor Class | Examples | Property Represented |

| Electronic | E_LUMO, E_HOMO, Dipole Moment, Atomic Charges | Electron affinity, reactivity, polarity |

| Hydrophobic | Log P | Lipophilicity, membrane permeability |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Size, shape, bulk |

| Topological | Connectivity Indices, Shape Indices | Molecular branching and shape |

Pharmacological and Biological Research Applications

Antimicrobial and Antifungal Investigations

The inherent chemical features of ethyl 4-hydroxy-2-nitrobenzoate and its derivatives have prompted investigations into their potential as antimicrobial and antifungal agents.

This compound serves as a precursor for the synthesis of more complex heterocyclic compounds, such as quinolone derivatives, which have been extensively studied for their antimicrobial properties. Research has shown that 4-hydroxy-2-quinolone derivatives exhibit considerable biological and pharmacological activities, including antimicrobial effects. scholarsresearchlibrary.com The synthesis of novel 6-nitro-4-hydroxy-2-quinolone derivatives, for which this compound could be a logical starting point, has been a subject of interest. scholarsresearchlibrary.com These quinolone derivatives have shown a wide range of biological activities, making them a "privileged scaffold" in the discovery of antimicrobial drugs. nih.govdntb.gov.ua The antimicrobial activity of these compounds is often evaluated against a panel of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. scholarsresearchlibrary.com For instance, some 4-hydroxy-2-quinolone analogs have demonstrated promising antifungal activity, in some cases surpassing that of established antifungal agents. nih.govdntb.gov.ua

Drug Discovery and Pharmaceutical Intermediate Potential

Beyond its direct antimicrobial investigations, this compound is a highly valued intermediate in the synthesis of a variety of pharmaceutical compounds.

This compound is recognized as a key building block in the synthesis of new drug candidates. Its reactive sites allow for a variety of chemical transformations, making it a versatile starting material for creating a diverse library of compounds for biological screening. The compound's structure is a component of more complex molecules that have been investigated for a range of therapeutic applications.

A significant application of derivatives of nitrobenzoic acid is in the synthesis of local anesthetics. For instance, ethyl 4-nitrobenzoate (B1230335), a closely related compound, is a well-known precursor in the production of procaine (B135) (Novocaine) and benzocaine (B179285) (Anestezin). guidechem.comchemicalbook.com The synthesis typically involves the reduction of the nitro group to an amino group, a key step in forming the final anesthetic agent. chemicalbook.comgoogle.com While this compound has a different substitution pattern, the underlying principle of using a nitrobenzoate ester as a precursor for local anesthetics is well-established. guidechem.com

This compound can also serve as a starting material for the synthesis of benzimidazole (B57391) derivatives. Benzimidazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netresearchgate.net The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its derivative. encyclopedia.pub By modifying the functional groups of this compound, it can be converted into a suitable precursor for such condensation reactions, leading to the formation of novel benzimidazole structures with potential therapeutic applications. The resulting benzimidazole derivatives can then be screened for various biological activities. researchgate.netibbj.org

Metabolic Studies and Biotransformation

The metabolic fate of xenobiotics, including nitroaromatic compounds like this compound, is a critical area of study to understand their biological activity and potential for accumulation or degradation within an organism. Research into the biotransformation of this compound and its structural relatives reveals complex pathways involving both mammalian enzymes and microbial activity.

While specific studies on the in vitro biotransformation of this compound using rat liver microsomes are not extensively documented, the metabolism of structurally related nitroaromatic compounds has been investigated. Rat liver microsomes are fragments of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 oxidoreductases. These enzymes are crucial for the phase I metabolism of many xenobiotics.

For related nitroaromatic compounds, such as 4-nitroaniline (B120555), studies with rat liver microsomes have demonstrated that metabolism can occur through ring hydroxylation. The principal metabolite of 4-nitroaniline in such preparations was identified as 2-amino-5-nitrophenol (B90527) (2-hydroxy-4-nitroaniline). nih.gov This reaction is dependent on NADPH and is inhibited by typical cytochrome P-450 inhibitors, indicating the involvement of this enzyme system. nih.gov Furthermore, under hypoxic (low oxygen) conditions, rat liver microsomes have been shown to facilitate the reduction of the nitro group of compounds like 2-nitroanthracene (B1198904) to form the corresponding amino derivative. nih.gov

Based on these findings with analogous compounds, it can be inferred that the in vitro metabolism of this compound in rat liver microsomes could potentially proceed via two main pathways:

Oxidative Pathway: Ring hydroxylation at a position other than the existing hydroxyl group, catalyzed by cytochrome P450 enzymes.

Reductive Pathway: Reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This pathway is often more prominent under anaerobic or hypoxic conditions. nih.govnih.gov

The presence of the ester functional group in this compound also introduces the possibility of hydrolysis by esterases present in liver microsomal preparations, which would yield 4-hydroxy-2-nitrobenzoic acid.

Following oral administration in rats, the biotransformation of nitrobenzoic acids is significantly influenced by the gut microbiota. Studies on 4-nitrobenzoic acid have shown that it is well-absorbed after ingestion. uzh.ch The primary site for the reduction of the nitro group is the gut flora. tandfonline.com

In studies with female Wistar rats administered 4-nitrobenzoic acid, a significant portion of the dose was excreted in the urine as metabolites. uzh.ch The major metabolic pathway involves the reduction of the nitro group to an amino group, followed by N-acetylation. uzh.chtandfonline.com This indicates a two-step process where the initial reduction is largely carried out by intestinal bacteria, and the subsequent acetylation occurs within the host's tissues, likely the liver. tandfonline.comnih.gov

Even when administered intraperitoneally, thereby bypassing initial contact with the gut, metabolites resulting from nitro group reduction are found, suggesting that while the gut flora is the major site of reduction, host tissues also possess some capacity for this biotransformation. tandfonline.com For 2-nitrobenzoic acid, in vivo reduction in normal rats was observed, though to a lesser extent than the 4-isomer. tandfonline.com

The metabolic products of nitrobenzoic acids identified in in vivo rat studies primarily consist of the reduced and subsequently acetylated forms of the parent compound. For 4-nitrobenzoic acid administered to rats, the key identified urinary metabolites were 4-aminobenzoic acid and 4-acetamidobenzoic acid. tandfonline.com A portion of the administered compound is also excreted unchanged. uzh.chtandfonline.com

Based on the metabolic pathways established for closely related nitrobenzoic acids, the expected metabolic products of this compound following oral administration in rats would include:

Ethyl 2-amino-4-hydroxybenzoate: Formed by the reduction of the nitro group.

Ethyl 2-acetamido-4-hydroxybenzoate: Formed by the subsequent N-acetylation of the amino group.

Hydrolysis Products: The ester linkage may be cleaved by esterases in vivo, leading to 4-hydroxy-2-nitrobenzoic acid and its corresponding reduced and acetylated metabolites (2-amino-4-hydroxybenzoic acid and 2-acetamido-4-hydroxybenzoic acid).

The table below summarizes the identified metabolites for a related compound, 4-nitrobenzoic acid, following oral administration in rats.

| Parent Compound | Metabolite | Percentage of Urinary 14C (Oral Admin.) |

| 4-Nitrobenzoic Acid | 4-Aminobenzoic Acid | 2% |

| 4-Nitrobenzoic Acid | 4-Acetamidobenzoic Acid | 19% |

| 4-Nitrobenzoic Acid | Unchanged Compound | 55% |

| 4-Nitrobenzoic Acid | Other Metabolites | ~25% |

Data derived from studies on 4-nitro[14C]benzoic acid in normal rats. tandfonline.com

Microorganisms have evolved diverse and efficient pathways to degrade nitroaromatic compounds, which are often environmental pollutants due to their widespread use in industry. mdpi.com These pathways are generally categorized as either oxidative or reductive, depending on the initial enzymatic attack on the molecule.

In some bacterial strains, such as Comamonas sp. strain JS765 and Pseudomonas sp. strain JS51, the degradation of nitroaromatic compounds begins with an oxidative attack. nih.govtandfonline.com This process involves a dioxygenase enzyme that incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol. tandfonline.com This unstable intermediate then spontaneously eliminates the nitro group as nitrite (B80452) (NO₂⁻). nih.govtandfonline.com

For example, the degradation of nitrobenzene (B124822) by strain JS765 results in the formation of catechol and the stoichiometric release of nitrite. tandfonline.com Similarly, Pseudomonas sp. strain JS51 degrades m-nitrobenzoate to protocatechuate with the release of nitrite. nih.gov This oxidative pathway allows the microorganism to utilize the nitroaromatic compound as a source of carbon, nitrogen, and energy. tandfonline.com

The more commonly observed microbial degradation pathway for nitroaromatic compounds is reductive. This process begins with the reduction of the nitro group (-NO₂) to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to an amino (-NH₂) group. nih.govuzh.ch This sequence of reductions is catalyzed by nitroreductase enzymes. nih.gov

Once the amino-substituted aromatic is formed, it can be further metabolized. In some cases, the amino group is removed, leading to the accumulation of ammonium (B1175870) ions (NH₄⁺). uzh.ch For instance, the degradation of 2-nitrobenzoate (B253500) by Burkholderia terrae strain KU-15 results in the accumulation of ammonia (B1221849) in the medium, indicating a reductive metabolic route. uzh.ch This pathway allows the bacteria to utilize the nitroaromatic compound as a source of carbon and nitrogen for growth. uzh.ch

Degradation Pathways of Nitrobenzoates by Microorganisms

Enzyme Activities in Degradation Pathways (e.g., Monooxygenase, Hydroxylase, Dioxygenase)

The biodegradation of nitroaromatic compounds, a class to which this compound belongs, is a subject of extensive research due to their prevalence as environmental contaminants. cswab.orgnih.govasm.org Microorganisms have evolved various enzymatic strategies to metabolize these compounds, often utilizing them as sources of carbon, nitrogen, and energy. nih.govasm.org The degradation pathways typically involve enzymes such as monooxygenases, hydroxylases, and dioxygenases that modify the aromatic ring and the nitro group. nih.govmdpi.com

Monooxygenase enzymes can initiate the degradation process by adding a single oxygen atom, which can lead to the elimination of the nitro group from nitrophenols. nih.gov For instance, a two-component monooxygenase from Bacillus sphaericus JS905 has been shown to catalyze the hydroxylation of p-nitrophenol to 4-nitrocatechol (B145892) and its subsequent oxidation to 1,2,4-trihydroxybenzene, with the release of nitrite. nih.gov This process involves two sequential monooxygenation reactions catalyzed by a single enzyme system composed of a flavoprotein reductase and an oxygenase. nih.gov

Dioxygenase enzymes, on the other hand, introduce two hydroxyl groups into the aromatic ring. nih.gov This hydroxylation can destabilize the ring and lead to the spontaneous elimination of the nitro group. nih.gov For example, nitrobenzene dioxygenase, a Rieske-type dioxygenase, oxidizes nitrobenzene to catechol, releasing nitrite in the process. nih.gov

The degradation of nitrobenzoates can proceed through either oxidative or reductive pathways. mdpi.com In the oxidative pathway, an oxygenase removes the nitro group as nitrite. mdpi.com In contrast, the reductive pathway begins with the reduction of the nitro group. mdpi.com

The following table summarizes the key enzymes involved in the degradation of nitroaromatic compounds and their mechanisms of action.

| Enzyme Type | Mechanism of Action | Example Substrate(s) | Reference(s) |

| Monooxygenase | Adds a single oxygen atom, can lead to nitro group elimination. | p-Nitrophenol | nih.govnih.gov |

| Dioxygenase | Inserts two hydroxyl groups, leading to spontaneous nitro group elimination. | Nitrobenzene, 2,4-Dinitrotoluene | nih.govnih.gov |

| Nitroreductase | Reduces the nitro group to nitroso, hydroxylamino, and ultimately amino groups. | Nitrobenzene, 4-Nitrotoluene, 4-Nitrobenzoate | nih.govresearchgate.net |

Pharmacokinetic and Pharmacodynamic Considerations

The biological activity of nitro compounds is intrinsically linked to their molecular structure and the interactions they form with biological targets. nih.govnih.gov The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the molecule, which in turn affects its polarity and ability to interact with amino acid residues in proteins. nih.govnih.gov These interactions are fundamental to the compound's mechanism of action.

For instance, the presence of a nitro group can enhance the therapeutic action of certain drugs. In the case of benzodiazepines, a nitro group at the 7-position increases the drug's hypnotic activity. nih.gov Similarly, for nifedipine (B1678770) derivatives, which act as calcium channel blockers, the presence of a nitro group is a key structural feature. nih.gov

The position of the nitro group on the aromatic ring can also be critical. Studies on the alkaline hydrolysis of ethyl nitrobenzoates have shown that a nitro group in the 4-position increases the reaction rate significantly more than a nitro group in the 2-position, highlighting the influence of its placement on reactivity. rsc.org

Molecular docking studies are valuable tools for predicting and understanding the interactions between a ligand, such as this compound, and its target protein. These computational methods can help elucidate the binding mode and estimate the binding affinity, providing insights into the compound's potential biological activity.

Nitro compounds exhibit a broad spectrum of biological activities and have been developed as antineoplastic, antibiotic, antihypertensive, and antiparasitic agents. nih.govnih.govresearchgate.net The therapeutic potential of a nitro compound is often linked to the redox reactions triggered by the nitro group within cells, which can lead to toxicity and cell death in microorganisms and parasites. nih.govnih.gov

The evaluation of therapeutic potential involves assessing a compound's efficacy against a specific biological target or in a disease model. For example, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a precursor in the synthesis of Erlotinib, a drug used to treat non-small-cell lung cancer by inhibiting the epidermal growth factor receptor tyrosine kinase. chemicalbook.com

The search for new pharmaceuticals often involves synthesizing derivatives of existing drugs to enhance activity or reduce side effects. nih.gov The inclusion of a nitro group is a common strategy in medicinal chemistry to develop new bioactive molecules. nih.govnih.gov

The biological activity of many nitroaromatic compounds is critically dependent on the bioreduction of the nitro group. researchgate.netnih.govsvedbergopen.com This reduction is an enzymatic process, often carried out by nitroreductases, which are flavoenzymes that use NADH or NADPH as reducing agents. researchgate.netnih.gov

The reduction of the nitro group is a stepwise process that can accept up to six electrons to form the corresponding amine. nih.gov This process generates several reactive intermediates, including a nitro radical anion, a nitroso derivative, and a hydroxylamine (B1172632). researchgate.net These intermediates are highly reactive and can interact with cellular macromolecules, which is often the basis for the compound's therapeutic effect or its toxicity. researchgate.netnih.gov

In the context of antimicrobial activity, the reduced nitro species can covalently bind to DNA, causing nuclear damage and leading to cell death. nih.gov This mechanism is a key feature of many nitro-containing antibiotics. nih.gov The bioreduction process can also lead to the generation of reactive oxygen species (ROS) under aerobic conditions, as the nitro anion radical can react with molecular oxygen to produce superoxide (B77818) anions, inducing oxidative stress and contributing to cell death. researchgate.net Therefore, the biological activity of a nitro compound is intimately tied to its metabolic fate within the target cell or organism. svedbergopen.com

Toxicity and Safety Profiles (Limited to mechanisms relevant to research)

Nitroaromatic compounds are a class of chemicals that have raised concerns due to their potential genotoxicity and mutagenicity. nih.govasm.orgnih.gov The mutagenic and genotoxic properties of these compounds are largely dependent on the metabolic activation of the nitro group. nih.gov

The reduction of the nitro group is a key step in the bioactivation of nitroarenes to mutagens. nih.gov This reduction can lead to the formation of reactive intermediates, such as nitroso derivatives and hydroxylamines, which can interact with DNA. researchgate.net The arylnitrenium ion, a metabolite formed from the hydroxylamine, is a known DNA alkylator and is associated with mutagenesis and genotoxicity. researchgate.net

The position of the nitro group on the aromatic ring and the presence of other functional groups can significantly influence the mutagenicity and carcinogenicity of these compounds. nih.gov For example, studies on nitroimidazoles have shown that the position of the nitro group (at C-4 versus C-5) can affect the compound's genotoxic potential. nih.govresearchgate.net

In mammalian cells, several bioactivation pathways for nitroarenes have been identified, including:

Reduction of the nitro moiety.

Ring oxidation followed by reduction of the nitro group.

Ring oxidation without reduction of the nitro group. nih.gov

These metabolic pathways can lead to the formation of DNA adducts, which can induce mutations during DNA replication. nih.gov The genotoxic effects of nitro compounds can manifest as unscheduled DNA synthesis, sister-chromatid exchanges, chromosomal aberrations, and gene mutations. nih.gov

It is important to note that not all nitro-containing chemicals are equally mutagenic. nih.gov The specific chemical structure and the metabolic capabilities of the organism or cell type determine the extent of genotoxic and mutagenic effects. nih.gov

Hematologic Toxicity of Nitro Compounds

The presence of a nitro functional group on an aromatic ring is a key structural feature associated with potential hematotoxicity. While direct research on the hematological effects of this compound is not extensively documented in publicly available scientific literature, the broader class of nitroaromatic compounds has been the subject of toxicological studies that highlight a range of adverse effects on the blood and blood-forming organs. The toxicity of these compounds is intrinsically linked to the metabolic reduction of the nitro group, a process that can lead to the formation of reactive intermediates capable of inflicting cellular damage.

One of the primary mechanisms of hematotoxicity associated with nitroaromatic compounds is the induction of methemoglobinemia. scbt.com The substance and its metabolites can bind to hemoglobin, the protein in red blood cells responsible for oxygen transport, thereby inhibiting its normal function. scbt.com This leads to the formation of methemoglobin, a form of hemoglobin that is unable to carry oxygen, resulting in a state of oxygen starvation or anoxia. scbt.com Clinical signs of cyanosis can appear as a consequence of the dark pigmentation of methemoglobin. scbt.com

The metabolic activation of nitro compounds is a critical step in their toxic action. Nitroreductases, enzymes present in both mammalian tissues and gut microbiota, can reduce the nitro group to form nitroso, hydroxylamino, and amino derivatives. These metabolites, particularly the hydroxylamine intermediates, are potent oxidizing agents. They can initiate a futile redox cycle within red blood cells, leading to the continuous production of reactive oxygen species (ROS) such as the superoxide anion. scielo.br This surge in ROS can overwhelm the antioxidant defense mechanisms of the erythrocytes, leading to oxidative stress. The consequences of this oxidative stress include lipid peroxidation of the red blood cell membrane, protein damage, and ultimately, hemolysis.

Furthermore, the reactive metabolites of nitro compounds can covalently bind to cellular macromolecules, including proteins and DNA, which can contribute to their toxic and potentially carcinogenic effects. nih.gov Research on various nitroaromatic compounds has demonstrated a range of hematotoxic effects, from anemia to other blood dyscrasias. For instance, studies on nitrotoluenes have shown that these compounds can cause anemia. nih.gov The position of the nitro group on the aromatic ring and the presence of other substituents can influence the toxic potential of the compound. nih.govresearchgate.net

A systems biology approach to understanding the effects of five different nitrotoluenes (2,4,6-trinitrotoluene, 2-amino-4,6-dinitrotoluene, 4-amino-2,6-dinitrotoluene, 2,4-dinitrotoluene, and 2,6-dinitrotoluene) in rats indicated that hematotoxicity was a precursor to hepatotoxicity. nih.gov This study found that common biological pathways affected by these compounds included the NRF2-mediated oxidative stress response, which is a key cellular defense mechanism against oxidative damage. nih.gov

The following table summarizes the hematologic toxicity findings for several nitroaromatic compounds, providing a comparative context for the potential effects of this compound.

| Compound Name | Observed Hematologic Effects | Mechanism of Toxicity |

| Nitrobenzene | Methemoglobinemia, anemia. researchgate.netgoogle.com | Formation of reactive metabolites that oxidize hemoglobin. scielo.br |

| 2,4-Dinitrotoluene (2,4-DNT) | Anemia. nih.gov | Induction of oxidative stress. nih.gov |

| 2,6-Dinitrotoluene (2,6-DNT) | Anemia. nih.gov | Induction of oxidative stress. nih.gov |

| 2,4,6-Trinitrotoluene (TNT) | Anemia. nih.gov | Induction of oxidative stress. nih.gov |

| Ethyl 4-nitrobenzoate | Potential for methemoglobinemia. scbt.com | The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake. scbt.com |

Applications in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs)

The photoluminescent and electroluminescent characteristics of certain organic molecules are central to the functioning of Organic Light-Emitting Diodes (OLEDs). These properties are being explored in derivatives of nitrobenzoates.

While direct research on the luminescent properties of Ethyl 4-hydroxy-2-nitrobenzoate is not extensively documented in the provided results, related nitrobenzoate compounds are known to exhibit fluorescence. The specific luminescent and blue fluorescence characteristics would be intrinsically linked to its molecular structure, including the presence of the nitro and hydroxyl groups on the benzoate (B1203000) ring. These functional groups influence the electronic transitions within the molecule, which are responsible for the absorption and emission of light. The efficiency and color of fluorescence are highly dependent on the molecular environment and the specific electronic properties of the compound.

The application of nitrobenzoate derivatives extends to organic photovoltaics and sensors. In the context of organic solar cells, these compounds can potentially act as electron acceptors or donors, a critical function for charge separation and generation of photocurrent. The performance of such devices would be influenced by the compound's electron affinity and ionization potential. In the realm of sensors, the nitroaromatic structure can be exploited for the detection of various analytes through mechanisms such as fluorescence quenching or colorimetric changes upon interaction.

Crystal Engineering and Supramolecular Chemistry

The arrangement of molecules in a crystalline solid, governed by intermolecular forces, is the focus of crystal engineering and supramolecular chemistry. These fields are crucial for designing materials with desired properties.

Noncovalent interactions, such as hydrogen bonding and π-π stacking, are pivotal in dictating the crystal structure of organic compounds. In a related compound, methyl 4-hydroxy-3-nitrobenzoate, the crystal structure is stabilized by an extensive network of twelve hydrogen bonds and two π-stacking interactions, which link the molecules into infinite stacked sheets. mdpi.comresearchgate.net These weak interactions are fundamental in stabilizing the three-dimensional structures of large molecules and are dominant in supramolecular chemistry. mdpi.comresearchgate.net The nitro group and hydroxyl group in this compound are capable of forming strong hydrogen bonds, which would play a significant role in its crystal packing. The interplay of these non-covalent forces is a key area of study for understanding and predicting the solid-state structures of such molecules. rsc.org

The production of high-quality single crystals is essential for their characterization and application. Two common methods for growing organic crystals are the modified Vertical Bridgman technique and the slow evaporation solution growth technique. The modified Vertical Bridgman technique has been successfully used to grow single crystals of compounds like 2-hydroxy-4-methoxybenzophenone. nih.gov This method involves the directional solidification of a melt. The slow evaporation solution growth technique is another widely used method where a saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals. This technique was employed for the growth of 2-Methylbenzimidazolium 4-nitrobenzoate (B1230335) 4-nitrobenzoic acid. researchgate.net The choice of solvent is critical in this method as it can influence the crystal habit and quality.

常见问题

Spectroscopy :

- FT-IR : Detect nitro (─NO₂, ~1520 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) functional groups.

- ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester ethyl group (δ 1.3–4.3 ppm) .

Chromatography : HPLC or GC-MS to assess purity (>95%) and rule out byproducts.

Q. What are the functional groups influencing reactivity in this compound?

- Key Groups :

- Nitro Group (─NO₂) : Electron-withdrawing, directing electrophilic substitution to specific positions.

- Hydroxyl (─OH) : Participates in hydrogen bonding, affecting solubility and crystal packing .

- Ester (─COOEt) : Susceptible to hydrolysis under acidic/basic conditions, enabling derivatization.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Protocol :

Crystal Growth : Use slow evaporation in ethanol or THF to obtain single crystals.

Data Collection : Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Apply SHELXL for small-molecule refinement, accounting for twinning or disorder .

- Example : Ethyl 2-(4-nitrobenzamido)benzoate exhibited non-merohedral twinning, resolved via SHELX and ORTEP-3 for graphical representation .

Q. What strategies address contradictory spectral data in nitro-aromatic systems?

- Case Study : Discrepancies in NMR splitting patterns may arise from dynamic effects (e.g., hindered rotation of the nitro group).

- Resolution :

Variable-Temperature NMR : Probe rotational barriers by observing signal coalescence at elevated temperatures.

DFT Calculations : Simulate optimized geometries and compare with experimental data to validate assignments .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Graph Set Analysis : The hydroxyl group forms O─H⋯O bonds with ester carbonyls, creating cyclic dimers (graph set R₂²(8) ). Nitro groups may engage in weaker C─H⋯O interactions, stabilizing layered crystal packing .

- Impact : These networks dictate melting behavior, solubility, and mechanical stability, critical for formulation in solid-state studies.

Q. What are the challenges in synthesizing derivatives via ester functionalization?

- Synthetic Hurdles :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。